5'-Methylthioadenosine

Catalog No.
S548398
CAS No.
2457-80-9
M.F
C11H15N5O3S
M. Wt
297.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5'-Methylthioadenosine

CAS Number

2457-80-9

Product Name

5'-Methylthioadenosine

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(methylsulfanylmethyl)oxolane-3,4-diol

Molecular Formula

C11H15N5O3S

Molecular Weight

297.34 g/mol

InChI

InChI=1S/C11H15N5O3S/c1-20-2-5-7(17)8(18)11(19-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1

InChI Key

WUUGFSXJNOTRMR-IOSLPCCCSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

5'-deoxy-5'-(methylthio)adenosine, 5'-deoxy-5'-methylthioadenosine, 5'-methylthio-5'-deoxyadenosine, 5'-methylthioadenosine, 5'-methylthioadenosine, methyl-(14)C-labeled, 5-MTDA, adenine(5'-deoxy-5'-methylthio)9-beta-D-furanoriboside

Canonical SMILES

CSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Isomeric SMILES

CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

The exact mass of the compound 5'-Deoxy-5'-methylthioadenosine is 297.08956 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Deoxyadenosines - Supplementary Records. It belongs to the ontological category of thioadenosine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

5'-Methylthioadenosine (MTA) is a naturally occurring, sulfur-containing nucleoside that plays a critical role in the polyamine biosynthesis and methionine salvage pathways. As the primary endogenous substrate for methylthioadenosine phosphorylase (MTAP) and a potent competitive inhibitor of protein arginine methyltransferase 5 (PRMT5), MTA is a highly valuable reagent for oncology and epigenetics research. Unlike its highly unstable precursor S-adenosylmethionine (SAM), MTA offers strong chemical stability and excellent cellular permeability, making it a highly reliable compound for reproducible in vitro and in vivo assays targeting intracellular methylation networks and MTAP-deleted cancer vulnerabilities [1].

Researchers frequently attempt to use S-adenosylmethionine (SAM) to modulate methylation pathways, but this substitution often fails in cellular assays due to SAM's severe chemical instability and poor bioavailability. At physiological pH (7.0–7.5) and 37°C, SAM spontaneously degrades at a rate of approximately 1.3% per hour into MTA and homoserine, confounding experimental results with mixed-metabolite effects [1]. Furthermore, SAM is highly polar and lacks direct plasma membrane transporters, severely limiting its intracellular accumulation [2]. In contrast, MTA is highly stable in aqueous culture media and readily traverses the plasma membrane via passive diffusion and nonspecific nucleoside transporters, ensuring that the dosed concentration accurately reflects the active intracellular concentration [1], [2].

Chemical Stability in Physiological Media

The utility of MTA in prolonged cell culture assays is driven by its exceptional stability compared to its precursor, SAM. In physiological buffers (pH 7.0, 37°C), SAM undergoes rapid non-enzymatic cleavage, degrading at a rate of 1.3% per hour. In contrast, purified MTA remains highly stable in cell-free culture medium for over 8 days without significant degradation [1], [2].

Evidence DimensionSpontaneous degradation rate in physiological media (37°C, pH 7.0)
Target Compound DataStable for >8 days in cell-free culture medium
Comparator Or BaselineS-adenosylmethionine (SAM): Degrades at ~1.3% per hour
Quantified DifferenceMTA eliminates the rapid, continuous degradation artifacts associated with SAM dosing.
ConditionsAqueous culture medium, pH 7.0-7.5, 37°C

Procuring MTA ensures stable and predictable dosing in multi-day cellular assays, preventing the confounding effects of spontaneous metabolite breakdown.

Cellular Permeability and Intracellular Bioavailability

Direct modulation of intracellular targets requires a cell-permeable agent. SAM is highly polar and cannot readily cross mammalian plasma membranes, relying on complex, indirect transport mechanisms. MTA, however, efficiently enters cells through both the nonspecific nucleoside transport system and passive diffusion, which can account for over 50% of its total influx [1].

Evidence DimensionMechanism of cellular influx
Target Compound DataReadily crosses plasma membrane (passive diffusion >50% + nucleoside transporters)
Comparator Or BaselineS-adenosylmethionine (SAM): Highly polar, lacks direct plasma membrane transporters
Quantified DifferenceMTA provides direct, unhindered intracellular access, whereas SAM exhibits highly restricted cellular permeability.
ConditionsMammalian cell culture models

MTA is a highly reliable choice for whole-cell assays targeting intracellular methylation or polyamine pathways because it penetrates the cell without requiring specialized delivery systems.

Enzymatic Specificity for MTAP Benchmarking

In biochemical assays evaluating methylthioadenosine phosphorylase (MTAP) activity, MTA serves as the definitive baseline substrate. Human MTAP exhibits extreme specificity for MTA, with a kcat/Km of 3.2 × 10^6 M^-1 s^-1. Minor structural modifications, such as the removal of the 2'-hydroxyl group (2'-deoxy MTA), result in a drastic ~35-fold drop in catalytic efficiency (kcat/Km = 9.0 × 10^4 M^-1 s^-1), driven predominantly by a massive decrease in the turnover number (kcat) [1].

Evidence DimensionCatalytic efficiency (kcat/Km) for human MTAP
Target Compound Data3.2 × 10^6 M^-1 s^-1 (kcat = 4.6 s^-1)
Comparator Or Baseline2'-deoxy MTA: 9.0 × 10^4 M^-1 s^-1 (kcat = 0.28 s^-1)
Quantified Difference~35-fold higher catalytic efficiency for MTA over its 2'-deoxy analog.
ConditionsIn vitro human MTAP enzymatic assay

MTA is the mandatory gold-standard substrate for high-throughput screening and kinetic benchmarking of novel MTAP inhibitors.

PRMT5 Inhibition and Synthetic Lethality Modeling

MTA is a critical tool for modeling the synthetic lethal vulnerability of MTAP-deleted cancers. As a competitive inhibitor of the methyl donor SAM, MTA suppresses protein arginine methyltransferase 5 (PRMT5) activity. In MTAP-deleted cells, the endogenous accumulation of MTA partially inhibits PRMT5, making these cells hyper-sensitive to pharmacological PRMT5 inhibitors. Assays utilizing MTA-cooperative PRMT5 inhibitors demonstrate up to a 90-fold lower IC50 for symmetric dimethylarginine (SDMA) reduction in MTAP-deleted cells compared to wild-type cells [1].

Evidence DimensionSensitization to PRMT5 inhibition (IC50 shift for SDMA reduction)
Target Compound DataHigh intracellular MTA (MTAP-deleted): 90-fold lower IC50 for PRMT5 inhibitors
Comparator Or BaselineLow intracellular MTA (MTAP-wild-type): High IC50
Quantified DifferenceMTA presence drives a 90-fold sensitization to PRMT5 inhibition.
ConditionsMTAP-deleted vs. MTAP-wild-type cancer cell lines treated with PRMT5 inhibitors

Procuring MTA allows researchers to exogenously model or validate the PRMT5 synthetic lethality paradigm central to modern precision oncology.

In Vitro Modeling of MTAP-Deleted Cancer Vulnerabilities

Because MTA accumulates in tumors harboring MTAP deletions (e.g., pancreatic, lung, and glioblastoma cancers), supplementing wild-type or engineered cell lines with exogenous MTA allows researchers to accurately model the metabolic environment of these cancers. This is essential for screening MTA-cooperative PRMT5 inhibitors and validating synthetic lethal targets [1].

Intracellular Epigenetic Modulation Assays

Due to its excellent cellular permeability and stability compared to SAM, MTA is a highly effective reagent for whole-cell assays designed to inhibit symmetric dimethylarginine (sDMA) protein methylation. It reliably penetrates the plasma membrane to competitively inhibit PRMT5 without the rapid degradation artifacts associated with SAM dosing [2].

High-Throughput Screening of MTAP and MTAN Inhibitors

In biochemical drug discovery workflows targeting the methionine salvage pathway, MTA serves as the indispensable gold-standard substrate. Its extremely high catalytic efficiency (kcat/Km = 3.2 × 10^6 M^-1 s^-1) with human MTAP provides the precise kinetic baseline required to calculate Ki values for novel transition-state analog inhibitors [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-0.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

297.08956053 Da

Monoisotopic Mass

297.08956053 Da

Heavy Atom Count

20

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

634Z2VK3UQ

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antimalarials

Pictograms

Irritant

Irritant

Other CAS

2457-80-9

Dates

Last modified: 08-15-2023
1: Bertino JR, Waud WR, Parker WB, Lubin M. Targeting tumors that lack methylthioadenosine phosphorylase (MTAP) activity: current strategies. Cancer Biol Ther. 2011 Apr 1;11(7):627-32. Epub 2011 Apr 1. Review. PubMed PMID: 21301207; PubMed Central PMCID: PMC3084968.
2: Parveen N, Cornell KA. Methylthioadenosine/S-adenosylhomocysteine nucleosidase, a critical enzyme for bacterial metabolism. Mol Microbiol. 2011 Jan;79(1):7-20. doi: 10.1111/j.1365-2958.2010.07455.x. Epub 2010 Nov 18. Review. PubMed PMID: 21166890; PubMed Central PMCID: PMC3057356.
3: Albers E. Metabolic characteristics and importance of the universal methionine salvage pathway recycling methionine from 5'-methylthioadenosine. IUBMB Life. 2009 Dec;61(12):1132-42. doi: 10.1002/iub.278. Review. PubMed PMID: 19946895.
4: Avila MA, García-Trevijano ER, Lu SC, Corrales FJ, Mato JM. Methylthioadenosine. Int J Biochem Cell Biol. 2004 Nov;36(11):2125-30. Review. PubMed PMID: 15313459.
5: Della Ragione F, Oliva A, Palumbo R, Russo GL, Zappia V. Enzyme deficiency and tumor suppressor genes: absence of 5'-deoxy-5'-methylthioadenosine phosphorylase in human tumors. Adv Exp Med Biol. 1993;348:31-43. Review. PubMed PMID: 8172020.
6: Della Ragione F, Oliva A, Fioretti M, Russo GL, Palumbo R, Zappia V. Physico-chemical and immunological properties of bovine liver 5'-deoxy-5'-methylthioadenosine phosphorylase. Adv Exp Med Biol. 1988;250:187-97. Review. PubMed PMID: 3151226.
7: Carson DA, Nobori T, Kajander EO, Carrera CJ, Kubota M, Yamanaka H. Methylthioadenosine (MeSAdo) phosphorylase deficiency in malignancy. Adv Exp Med Biol. 1988;250:179-85. Review. PubMed PMID: 3151225.
8: Zappia V, Della Ragione F, Pontoni G, Gragnaniello V, Cartenì-Farina M. Human 5'-deoxy-5'-methylthioadenosine phosphorylase: kinetic studies and catalytic mechanism. Adv Exp Med Biol. 1988;250:165-77. Review. PubMed PMID: 3151224.
9: Schlenk F. Methylthioadenosine. Adv Enzymol Relat Areas Mol Biol. 1983;54:195-265. Review. PubMed PMID: 6405586.
10: Williams-Ashman HG, Seidenfeld J, Galletti P. Trends in the biochemical pharmacology of 5'-deoxy-5'-methylthioadenosine. Biochem Pharmacol. 1982 Feb 1;31(3):277-88. Review. PubMed PMID: 6803807.

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